molecular formula C8H11N3O B13178509 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde

4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13178509
M. Wt: 165.19 g/mol
InChI Key: ZPNAEROKUPTMQC-UHFFFAOYSA-N
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Description

4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a cyclopentyl group and an aldehyde functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products:

    Oxidation: 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 4-Cyclopentyl-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or disrupt biological pathways. For example, it may inhibit bacterial topoisomerase IV, leading to antibacterial effects .

Comparison with Similar Compounds

    1,2,4-Triazole: A simpler triazole compound without the cyclopentyl and aldehyde groups.

    4-Phenyl-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopentyl group.

    4-Cyclopentyl-4H-1,2,3-triazole-3-carbaldehyde: Similar structure but with a different triazole ring configuration.

Uniqueness: 4-Cyclopentyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both the cyclopentyl group and the aldehyde functional group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-cyclopentyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C8H11N3O/c12-5-8-10-9-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

ZPNAEROKUPTMQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NN=C2C=O

Origin of Product

United States

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